![molecular formula C11H6F4N2O2 B1444967 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1119489-35-8](/img/structure/B1444967.png)
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenated fluorophenyl compound and a suitable base.
Introduction of the trifluoromethyl group: This can be done using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents depending on the specific reaction being carried out.
Scientific Research Applications
Medicinal Chemistry
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of functional groups that can modulate biological activity.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the carboxylic acid group have led to compounds that inhibit specific cancer cell lines, showcasing the potential for developing new anticancer agents.
Agrochemicals
The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to interact with biological systems makes it an attractive candidate for creating effective crop protection agents.
Case Study: Herbicide Development
Research has indicated that certain derivatives of this compound can selectively inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices.
Materials Science
In materials science, this compound is employed in synthesizing advanced materials with desirable properties such as thermal stability and chemical resistance.
Case Study: Polymer Synthesis
The compound has been used as a monomer in the synthesis of high-performance polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Data Table: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Synthesis of pharmaceuticals with potential anticancer activity | Derivatives show inhibition against specific cancer lines |
Agrochemicals | Development of selective herbicides | Effective against weeds while safe for crops |
Materials Science | Use in high-performance polymer synthesis | Polymers exhibit enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activity.
1-(3-fluorophenyl)-5-(methyl)-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions with molecular targets.
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-methanol: This compound has a hydroxymethyl group instead of a carboxylic acid group, which can alter its solubility and biological activity.
The unique combination of the fluorophenyl, trifluoromethyl, and carboxylic acid groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group and a fluorophenyl moiety, which significantly influence its interaction with biological targets. This article explores the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.
- Molecular Formula : C10H6F4N2O2
- Molecular Weight : 230.166 g/mol
- CAS Number : 1119489-35-8
The compound is characterized by its robust structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a fluorophenyl group. These modifications are known to enhance lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Reaction of hydrazine with β-diketones or β-ketoesters.
- Substitution Reactions : Introduction of the fluorophenyl and trifluoromethyl groups through halogenation and trifluoromethylation techniques.
- Purification : Utilization of chromatographic methods to obtain high-purity compounds suitable for biological testing.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
- Case Study : A study evaluating the compound's COX-2 inhibitory activity reported an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. The compound displayed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .
Compound | IC50 (μM) | COX Enzyme Targeted |
---|---|---|
This compound | 0.04 ± 0.01 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
Anticancer Activity
Preliminary findings suggest that this compound may also possess anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines by altering their metabolic pathways.
- Research Findings : In vitro studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction mechanisms .
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : Binding to active sites of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
- Molecular Interactions : The presence of fluorine atoms enhances hydrogen bonding and hydrophobic interactions, increasing binding affinity to target proteins .
Comparison with Similar Compounds
Comparative studies with structurally similar compounds reveal that the unique trifluoromethyl and fluorophenyl substitutions significantly impact biological activity.
Compound | Substitution | Notable Activity |
---|---|---|
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chlorine instead of Fluorine | Reduced COX inhibition |
1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Methyl instead of Trifluoromethyl | Lower anti-inflammatory activity |
Applications in Research and Medicine
The potential applications of this compound extend beyond anti-inflammatory effects:
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFNNZACWHABEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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